N-acetyl-Ser-Asp-Lys-Pro, also known as Ac-SDKP, is a naturally occurring tetrapeptide composed of four amino acids: N-acetylserine, aspartic acid, lysine, and proline. This compound has garnered attention in biomedical research due to its various biological activities, particularly its role in regulating inflammation and fibrosis. Ac-SDKP is primarily secreted by bone marrow and serves as a specific substrate for angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system.
Ac-SDKP is derived from the metabolism of larger precursor proteins and is predominantly found in human plasma. It is synthesized endogenously and has been identified as a significant component in various physiological processes, particularly in the context of cardiovascular health and tissue repair .
Ac-SDKP belongs to the class of peptides known as bioactive peptides. These compounds are characterized by their ability to exert specific biological effects on cells and tissues, influencing processes such as cell proliferation, inflammation, and tissue remodeling. Ac-SDKP’s classification also includes its role as an ACE substrate, highlighting its importance in the modulation of blood pressure and fluid balance .
The synthesis of N-acetyl-Ser-Asp-Lys-Pro can be achieved through several methods, with solid-phase peptide synthesis being one of the most common techniques. This method involves the sequential addition of protected amino acids to a solid support, allowing for the formation of peptide bonds under controlled conditions.
The molecular structure of N-acetyl-Ser-Asp-Lys-Pro can be represented as follows:
The structure features:
The peptide's conformation plays a critical role in its biological activity, influencing how it interacts with receptors and enzymes in the body. Structural studies often utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate its three-dimensional arrangement .
N-acetyl-Ser-Asp-Lys-Pro primarily undergoes enzymatic degradation by ACE, which cleaves it into smaller peptides. This reaction is significant because it regulates the levels of Ac-SDKP in circulation and affects its biological functions.
Ac-SDKP exerts its effects through multiple mechanisms:
Studies indicate that Ac-SDKP can significantly decrease levels of tumor necrosis factor-alpha (TNF-α) in activated macrophages, highlighting its potential therapeutic role in inflammatory diseases .
Relevant analyses often include stability studies under various conditions to determine optimal storage and handling protocols for research applications .
N-acetyl-Ser-Asp-Lys-Pro has several applications in scientific research:
N-acetyl-Ser-Asp-Lys-Pro (N-acetyl-Ser-Asp-Lys-Pro) is a natural and specific substrate of human angiotensin-converting enzyme, with distinctive catalytic preferences for the enzyme’s two active domains. Angiotensin-converting enzyme contains two homologous domains (N-terminal and C-terminal), each harboring a functional zinc-binding active site. Research demonstrates that N-acetyl-Ser-Asp-Lys-Pro is hydrolyzed at both domains but exhibits profound selectivity for the N-terminal catalytic site [1] [8].
Kinetic analyses reveal significant functional divergence in N-acetyl-Ser-Asp-Lys-Pro processing between angiotensin-converting enzyme domains. The N-terminal site hydrolyzes N-acetyl-Ser-Asp-Lys-Pro with a k~cat~/K~m~ value of 0.5 μM⁻¹·s⁻¹, markedly exceeding the C-terminal site’s efficiency (k~cat~/K~m~ = 0.01 μM⁻¹·s⁻¹). This represents a 50-fold higher catalytic efficiency for the N-terminal domain [1]. Though K~m~ values are comparable (31 μM for N-terminal; 39 μM for C-terminal), the turnover rate (k~cat~) at the N-terminal site dominates overall substrate clearance. Domain interaction within full-length somatic angiotensin-converting enzyme further modulates kinetics: the presence of the N-domain suppresses C-domain activity, while inactivation of either domain elevates K~m~ and alters k~cat~, indicating bidirectional domain co-operativity influencing substrate affinity and catalytic rate [8].
Table 1: Kinetic Parameters for N-acetyl-Ser-Asp-Lys-Pro Hydrolysis by Angiotensin-Converting Enzyme Domains
Enzyme Construct | K~m~ (μM) | k~cat~ (s⁻¹) | k~cat~/K~m~ (μM⁻¹·s⁻¹) |
---|---|---|---|
Isolated N-domain | 199.6 | 15.7 | 0.079 |
Isolated C-domain | 138.2 | 5.3 | 0.038 |
Wild-type somatic ACE | 239.5 | 25.2* | 0.105* |
N-domain inactivated ACE | 429.0 | 8.2 | 0.019 |
C-domain inactivated ACE | 434.0 | 27.1 | 0.062 |
*Per active site. Data adapted from [8].
High-resolution (1.8 Å) X-ray crystallography of the angiotensin-converting enzyme N-domain complexed with N-acetyl-Ser-Asp-Lys-Pro cleavage products (acetyl-Ser-Asp and Lys-Pro) elucidates the molecular basis for N-terminal domain selectivity. The C-terminal Lys-Pro dipeptide anchors deeply within the S1' and S2' subsites via hydrogen bonds with Lys489, Tyr498, and Gln259, plus hydrophobic stabilization by Phe435 and Phe505. Crucially, the N-acetyl group of acetyl-Ser establishes stabilizing interactions within a hydrophobic pocket formed by Ala332 and Thr358, while its serine hydroxyl group coordinates with catalytic residues His331, His491, and Tyr501 through electrostatic contacts and water-mediated zinc binding. This intricate network is less optimally accommodated in the C-domain due to divergent residues lining its subsites (e.g., Ser355 in the C-domain versus Thr358 in the N-domain), reducing catalytic efficiency for acetylated peptides. Molecular modeling confirms full N-acetyl-Ser-Asp-Lys-Pro docking relies on this conserved anchoring mechanism but highlights N-domain residue Thr358 as critical for accommodating the N-acetyl group [8].
Table 2: Key Structural Elements Governing N-acetyl-Ser-Asp-Lys-Pro Selectivity in Angiotensin-Converting Enzyme Domains
Structural Feature | N-domain Residue | C-domain Residue | Role in N-acetyl-Ser-Asp-Lys-Pro Binding |
---|---|---|---|
S1' hydrophobic pocket | Thr358 | Ser355 | Binds N-acetyl group; Thr358 enhances affinity |
S2' hydrogen bonding | Gln259, Tyr498 | Glu143, Tyr501 | Anchors C-terminal Pro; conserved interactions |
Zinc-coordinating residues | His389, His393, Glu411 | His361, His365, Glu383 | Catalytic triad; identical coordination |
Hydrophobic S2' stabilization | Phe435, Phe505 | Phe391, Phe461 | Stabilizes Pro/Asp side chains; conserved |
Data derived from [8].
N-acetyl-Ser-Asp-Lys-Pro is not synthesized de novo but is enzymatically liberated from its precursor protein thymosin-β4. Thymosin-β4, a 43-amino-acid peptide highly expressed in hematopoietic and mesenchymal cells, carries N-acetyl-Ser-Asp-Lys-Pro at its N-terminus (positions 1–4). Prolyl oligopeptidase catalyzes the cleavage between Lys4 and Pro5 within thymosin-β4, releasing intact N-acetyl-Ser-Asp-Lys-Pro. This enzymatic step is tightly regulated, and overexpression of both thymosin-β4 and prolyl oligopeptidase is observed in malignancies, correlating with elevated tissue and plasma N-acetyl-Ser-Asp-Lys-Pro levels [3] [6]. The physiological significance of this pathway extends beyond hematopoiesis, as thymosin-β4 processing modulates fibrosis through N-acetyl-Ser-Asp-Lys-Pro-dependent and -independent mechanisms. Notably, inhibiting prolyl oligopeptidase prevents N-acetyl-Ser-Asp-Lys-Pro generation from thymosin-β4 and exacerbates fibrosis, whereas thymosin-β4 alone may promote late-stage tissue repair via plasminogen activator inhibitor-1-dependent pathways [6].
As the primary enzyme responsible for N-acetyl-Ser-Asp-Lys-Pro degradation, angiotensin-converting enzyme profoundly influences endogenous N-acetyl-Ser-Asp-Lys-Pro concentrations. Angiotensin-converting enzyme inhibitors block hydrolysis at both N- and C-domains but exert a dominant effect on the high-activity N-terminal site. Therapeutic administration of angiotensin-converting enzyme inhibitors (e.g., enalapril, captopril) elevates plasma and urinary N-acetyl-Ser-Asp-Lys-Pro levels 2- to 5-fold in humans and experimental models. This accumulation directly results from inhibited degradation rather than increased synthesis, evidenced by reduced in vitro clearance of N-acetyl-Ser-Asp-Lys-Pro in plasma from angiotensin-converting enzyme inhibitor-treated subjects [4] [7]. The functional consequences are significant:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2